molecular formula C8H9NO2 B12584674 3-Methyl-2,1-benzoxazol-1(3H)-ol CAS No. 639030-17-4

3-Methyl-2,1-benzoxazol-1(3H)-ol

Cat. No.: B12584674
CAS No.: 639030-17-4
M. Wt: 151.16 g/mol
InChI Key: VDSOTTWQAZGDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,1-benzoxazol-1(3H)-ol is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by a methyl group attached to the third carbon of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,1-benzoxazol-1(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,1-benzoxazol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-2,1-benzoxazol-1(3H)-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,1-benzoxazol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 3-Ethyl-2,1-benzoxazol-1(3H)-ol
  • 2,1-Benzoxazole

Uniqueness

3-Methyl-2,1-benzoxazol-1(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

639030-17-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-hydroxy-3-methyl-3H-2,1-benzoxazole

InChI

InChI=1S/C8H9NO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3

InChI Key

VDSOTTWQAZGDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N(O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.